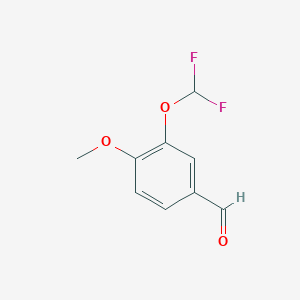

3-(二氟甲氧基)-4-甲氧基苯甲醛

描述

The compound 3-Difluoromethoxy-4-methoxy-benzaldehyde is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives with substitutions that may influence their physical, chemical, and optical properties. These derivatives include compounds with methoxy groups and other substituents such as chloro and dimethoxy groups .

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves reactions with different reagents under specific conditions. For instance, the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involves elemental analysis and characterization by spectroscopic methods . Another derivative, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl . The process of synthesizing 3,4,5-trimethoxy benzaldehyde includes a reaction with bromine, sodium methylate, and dimethyl sulfate in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, revealing a non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined to be orthorhombic with specific cell dimensions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzaldehyde derivatives are crucial for determining their final structure and properties. The reaction conditions, such as the presence of catalysts and the pH of the reaction medium, play significant roles in the outcome of the synthesis . The intramolecular hydrogen bonding interactions observed in some derivatives influence the stability and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, NMR, and UV-visible spectroscopy, provide insights into the functional groups and bond interactions within the molecules . The nonlinear optical properties and the electric dipole moments of these compounds are investigated using computational methods, revealing their potential applications in materials science .

科学研究应用

药物合成

3-(二氟甲氧基)-4-甲氧基苯甲醛: 用于合成各种药物化合物。其独特的结构,包括二氟甲氧基和甲氧基基团,使其成为在创造具有潜在治疗效果的分子中的一种有价值的中间体。 例如,它可以用来合成可能在治疗肺纤维化等疾病中应用的抑制剂 .

蛋白质组学研究

该化合物在蛋白质组学中也很重要,它可以作为蛋白质表征和修饰的生化工具。 它可以帮助理解蛋白质相互作用和功能,这对于药物开发和生物学研究至关重要 .

有机合成

3-(二氟甲氧基)-4-甲氧基苯甲醛: 作为有机合成中的构建模块。 它可以通过各种化学反应,包括缩合反应或作为多组分反应中的试剂,用来构建复杂的有机分子 .

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

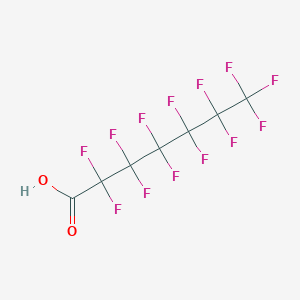

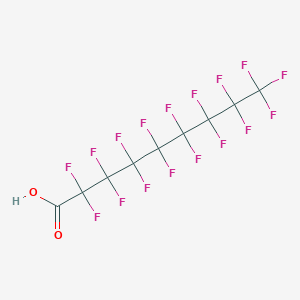

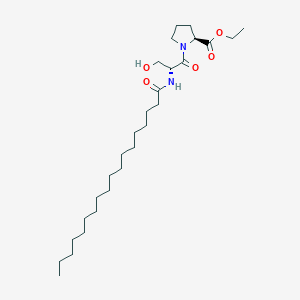

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397607 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153587-11-2 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)